![molecular formula C64H94N12O18 B579293 bis[(2S)-2-[[2-[[(2S)-1-[(2R,3S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]-methylamino]acetyl]-methylamino]-3-methylbutanoyl] 2-amino-4,6-dimethyl-3-oxophenoxazine-1,9-dicarboxylate CAS No. 17914-11-3](/img/structure/B579293.png)
bis[(2S)-2-[[2-[[(2S)-1-[(2R,3S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]-methylamino]acetyl]-methylamino]-3-methylbutanoyl] 2-amino-4,6-dimethyl-3-oxophenoxazine-1,9-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “bis[(2S)-2-[[2-[[(2S)-1-[(2R,3S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]-methylamino]acetyl]-methylamino]-3-methylbutanoyl] 2-amino-4,6-dimethyl-3-oxophenoxazine-1,9-dicarboxylate” is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features multiple chiral centers and functional groups, making it a subject of interest for synthetic chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of peptide bonds, protection and deprotection of functional groups, and stereoselective reactions to ensure the correct configuration of chiral centers. Typical reagents used in such syntheses might include coupling agents like EDCI or DCC for peptide bond formation, protecting groups like Boc or Fmoc for amino acids, and chiral catalysts for stereoselective reactions.
Industrial Production Methods
Industrial production of such a complex molecule would require optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might involve the use of automated peptide synthesizers, large-scale chromatography for purification, and rigorous quality control measures to ensure consistency.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Potentially at the phenoxazine moiety.
Reduction: Possibly at the carbonyl groups.
Substitution: Likely at the amino groups or the phenoxazine ring.
Common Reagents and Conditions
Oxidation: Reagents like PCC or DMP.
Reduction: Reagents like NaBH4 or LiAlH4.
Substitution: Conditions might include nucleophilic or electrophilic substitution reactions using reagents like alkyl halides or acyl chlorides.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a chiral catalyst in asymmetric synthesis.
Biology
In biology, it might serve as a probe for studying enzyme-substrate interactions or as a ligand in receptor binding studies.
Medicine
In medicine, the compound could be investigated for its potential therapeutic properties, such as enzyme inhibition or receptor modulation.
Industry
In industry, it might find applications in the development of new materials or as a component in specialized chemical processes.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, it might inhibit an enzyme by binding to its active site or modulate a receptor by interacting with its binding domain. The pathways involved would be elucidated through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Similar Compounds
Peptides: Similar in terms of peptide bonds and chiral centers.
Phenoxazines: Similar in terms of the phenoxazine moiety.
Uniqueness
This compound’s uniqueness lies in its specific combination of functional groups and chiral centers, which might confer unique biological or chemical properties compared to other similar compounds.
Properties
CAS No. |
17914-11-3 |
|---|---|
Molecular Formula |
C64H94N12O18 |
Molecular Weight |
1319.522 |
IUPAC Name |
bis[(2S)-2-[[2-[[(2S)-1-[(2R,3S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]-methylamino]acetyl]-methylamino]-3-methylbutanoyl] 2-amino-4,6-dimethyl-3-oxophenoxazine-1,9-dicarboxylate |
InChI |
InChI=1S/C64H94N12O18/c1-17-31(7)46(69-55(82)43(65)35(11)77)59(86)75-25-19-21-38(75)57(84)71(13)27-40(79)73(15)50(29(3)4)63(90)93-61(88)37-24-23-33(9)53-48(37)68-49-42(45(67)52(81)34(10)54(49)92-53)62(89)94-64(91)51(30(5)6)74(16)41(80)28-72(14)58(85)39-22-20-26-76(39)60(87)47(32(8)18-2)70-56(83)44(66)36(12)78/h23-24,29-32,35-36,38-39,43-44,46-47,50-51,77-78H,17-22,25-28,65-67H2,1-16H3,(H,69,82)(H,70,83)/t31-,32-,35+,36+,38-,39-,43-,44-,46+,47+,50-,51-/m0/s1 |
InChI Key |
SFKKCLFOTXXBEJ-CXJBVFDYSA-N |
SMILES |
CCC(C)C(C(=O)N1CCCC1C(=O)N(C)CC(=O)N(C)C(C(C)C)C(=O)OC(=O)C2=C3C(=C(C=C2)C)OC4=C(C(=O)C(=C(C4=N3)C(=O)OC(=O)C(C(C)C)N(C)C(=O)CN(C)C(=O)C5CCCN5C(=O)C(C(C)CC)NC(=O)C(C(C)O)N)N)C)NC(=O)C(C(C)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Dihydroxyphenylalanine, L-3,4-[ring 2,5,6-3H]](/img/structure/B579212.png)
![5,6,7,8-Tetrahydrotetrazolo[1,5-A]pyrazine](/img/structure/B579213.png)
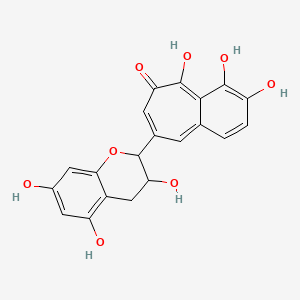
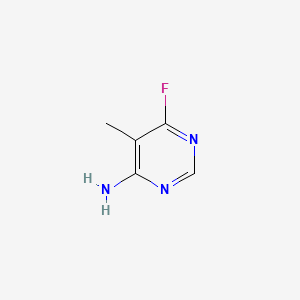

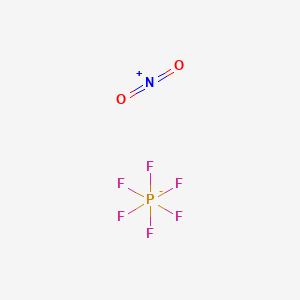
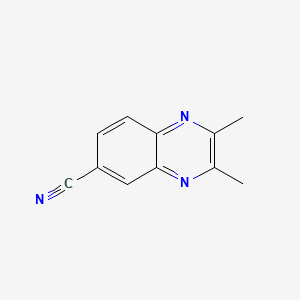

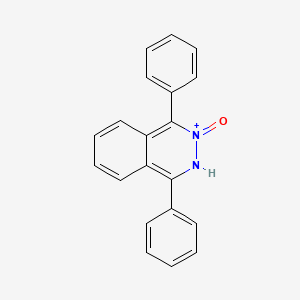
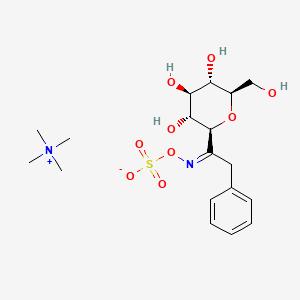
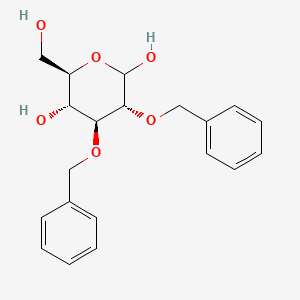
![5H-Pyrimido[4,5-b]azepine](/img/structure/B579230.png)
![[[4-(Acetylamino)phenyl]methyl]penicillin](/img/structure/B579233.png)
